Product packaging for 6,7-Difluoro-1,2-dihydroquinolin-2-one(Cat. No.:)

6,7-Difluoro-1,2-dihydroquinolin-2-one

Cat. No.: B13202008
M. Wt: 181.14 g/mol
InChI Key: XFKXRLSCKJFLFQ-UHFFFAOYSA-N
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Description

6,7-Difluoro-1,2-dihydroquinolin-2-one is a fluorinated dihydroquinoline derivative serving as a versatile synthetic intermediate in medicinal chemistry and drug discovery research. Compounds based on the dihydroquinolin-2-one scaffold are of significant interest due to their presence in biologically active molecules. The specific placement of fluorine atoms at the 6 and 7 positions can be used to modulate the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable precursor for developing potential pharmaceutical agents. Researchers utilize this building block in heterocyclic chemistry, particularly in synthesizing more complex quinoline and quinolone frameworks. [Note: Specific mechanisms of action, detailed research applications, and spectroscopic data should be added here upon availability.] This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5F2NO B13202008 6,7-Difluoro-1,2-dihydroquinolin-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5F2NO

Molecular Weight

181.14 g/mol

IUPAC Name

6,7-difluoro-1H-quinolin-2-one

InChI

InChI=1S/C9H5F2NO/c10-6-3-5-1-2-9(13)12-8(5)4-7(6)11/h1-4H,(H,12,13)

InChI Key

XFKXRLSCKJFLFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC2=CC(=C(C=C21)F)F

Origin of Product

United States

Advanced Synthetic Methodologies for 6,7 Difluoro 1,2 Dihydroquinolin 2 One and Its Precursors

Cyclization Reactions for Dihydroquinoline Core Formation

The construction of the 1,2-dihydroquinolin-2-one core is a critical step that can be achieved through various modern cyclization strategies. These methods often employ domino reactions or intramolecular cyclizations of functionalized precursors to efficiently build the heterocyclic system.

Morita-Baylis-Hillman Acetate-Mediated Domino Reactions in Dihydroquinoline Synthesis

An efficient pathway to highly substituted dihydroquinolines involves a domino reaction of Morita-Baylis-Hillman (MBH) acetates with primary amines. This methodology utilizes MBH substrates that contain a side-chain acetate (B1210297) adjacent to an aza-Michael acceptor (like an acrylate) and an aromatic ring activated for nucleophilic aromatic substitution (SNAr).

The reaction sequence is initiated by an SN2'-type displacement of the acetate by a primary amine. This initial step forms an alkene intermediate where the nitrogen nucleophile is positioned trans to the SNAr aromatic ring acceptor. Consequently, a Z→E isomerization of the alkene geometry is a necessary step before the subsequent intramolecular cyclization can occur. The cyclization proceeds via an aza-Michael addition followed by an SNAr ring closure to yield the dihydroquinoline core. Research has shown that MBH acetates with a 2,5-difluorophenyl group exhibit dual reactivity; in the absence of oxygen, they form the expected dihydroquinolines, whereas the presence of oxygen leads to the formation of quinolones, with products isolated in good to excellent yields (72–93%).

Aza-Michael Addition and Nucleophilic Aromatic Substitution (SNAr) Cyclization Pathways

The combination of an aza-Michael addition followed by an intramolecular SNAr reaction is a cornerstone for the synthesis of the dihydroquinolin-2-one core, especially for precursors bearing fluorine substituents. This pathway is integral to the domino reactions mentioned previously but also stands as a general strategy.

The process begins with the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, such as a derivative of 3-(3,4-difluorophenyl)acrylic acid. The resulting enolate or its equivalent then undergoes an intramolecular SNAr cyclization. For this cyclization to be effective, the aromatic ring must be activated by electron-withdrawing groups, a condition readily met by the fluorine atoms in a difluorophenyl precursor. The fluorine atom ortho to the side chain is displaced by the newly added nitrogen nucleophile, leading to the formation of the heterocyclic ring. This sequence provides a direct and high-yielding route to the 6,7-difluoro-1,2-dihydroquinolin-2-one skeleton.

EntryReactant 1Reactant 2ConditionsProductYield (%)
1MBH Acetate (2,5-difluorophenyl)Primary AmineDMF, 50–90 °C, N₂Dihydroquinoline72-93
2MBH Acetate (2,5-difluorophenyl)Primary AmineDMF, 50–90 °C, O₂Quinolinone72-93

Condensation Reactions with Activated Substrates

Condensation reactions provide a classical yet effective approach to quinolinone synthesis. The Friedländer synthesis, for instance, involves the acid- or base-catalyzed condensation of an o-amino-substituted aromatic aldehyde or ketone with a compound containing a reactive α-methylene group, followed by cyclodehydration. researchgate.net

A relevant modern variant is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound. wikipedia.orgnumberanalytics.comsigmaaldrich.com For the synthesis of a 6,7-difluoro-2-quinolinone precursor, a 2-amino-4,5-difluorobenzaldehyde (B573660) could be condensed with an active methylene compound like diethyl malonate in the presence of a weak base such as piperidine. wikipedia.org The resulting intermediate can then undergo intramolecular cyclization and subsequent transformations to yield the desired quinolinone. The Doebner modification of the Knoevenagel condensation uses pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the methylene component is a carboxylic acid, as it facilitates a subsequent decarboxylation step. organic-chemistry.org

Friedel-Crafts Type Cyclization Approaches to 2-Quinolinones

Intramolecular Friedel-Crafts reactions are a powerful tool for constructing the 2-quinolinone framework. chemicalbook.com This approach typically involves the acid-catalyzed cyclization of a suitable precursor, such as an N-aryl cinnamide derivative. For the synthesis of this compound, a precursor like N-(3,4-difluorophenyl)cinnamamide would be required.

The reaction is promoted by strong Brønsted acids (e.g., polyphosphoric acid) or Lewis acids, which activate the carbonyl group of the amide for electrophilic attack on the electron-rich aromatic ring of the aniline (B41778) moiety. sigmaaldrich.com The subsequent intramolecular electrophilic aromatic substitution results in the formation of the six-membered heterocyclic ring, followed by dehydration to afford the final 2-quinolinone product. This method is valued for its ability to create the quinolone framework efficiently from readily prepared linear precursors.

Strategies for Regioselective Difluorination and Subsequent Functionalization

The precise placement of fluorine atoms on the quinolinone core is paramount for modulating its biological activity. The 6,7-difluoro substitution pattern is typically achieved by starting with precursors that already contain the desired fluorine atoms, rather than by direct fluorination of the heterocyclic system, which can be challenging and lead to mixtures of isomers.

Precursor Chemistry and Stereoselective Fluorine Atom Incorporation

The most direct and common strategy for synthesizing this compound is to begin with a precursor that already contains the 1,2-difluoro substitution on the benzene (B151609) ring. The key starting material for this approach is 3,4-difluoroaniline (B56902) . chemicalbook.comsigmaaldrich.com This compound serves as the foundational building block, embedding the required 6,7-difluoro pattern into the final quinolinone structure from the outset.

The synthesis of 3,4-difluoroaniline itself can be achieved through several routes, most commonly by the nitration of 1,2-difluorobenzene (B135520) to form 3,4-difluoronitrobenzene, followed by catalytic hydrogenation (e.g., using Pd/C) to reduce the nitro group to an amine. chemicalbook.comgoogle.com An alternative patented process involves reacting 1-hydroxylamine-3-fluorobenzene with anhydrous hydrogen fluoride. google.com

Once 3,4-difluoroaniline is obtained, it can be elaborated into a suitable cyclization precursor for the reactions described in section 2.1. For instance, it can be acylated with cinnamoyl chloride to form the precursor for a Friedel-Crafts cyclization or used in reactions to form substrates for condensation or domino reactions. This precursor-based approach ensures complete regiocontrol of the difluorination, avoiding the formation of unwanted isomers.

Introduction of Diverse Substituents at Varying Ring Positions

The biological activity of quinolone derivatives can be significantly modulated by the introduction of various substituents at different positions of the heterocyclic ring. Research has focused on developing versatile methods for this functionalization, particularly at the N-1 and C-7 positions, which are known to influence the pharmacological profile of these compounds.

A key strategy for diversification involves the reaction of precursors containing a labile group, such as a halogen, with a variety of nucleophiles. For instance, the synthesis of novel 1-carboxy methyl-6-fluoro-7-cyclic amino substituted-4-oxo-1, 4-dihydroquinolone-3-carboxylic acids demonstrates the introduction of various cyclic amines at the C-7 position. researchgate.net This is typically achieved by reacting a 7-chloroquinolone precursor with the desired amine in a suitable solvent like DMF. researchgate.net

Similarly, domino reactions of Morita-Baylis-Hillman (MBH) acetates derived from 2,5-difluoroaromatic aldehydes provide a pathway to introduce a wide range of substituents at the N-1 position. nih.gov In this approach, primary aliphatic or aromatic amines react with the MBH acetate in DMF, leading to the formation of 1-alkyl or 1-phenyl-1,2-dihydroquinolines in good to excellent yields. nih.gov This method allows for the incorporation of diverse functionalities, from simple alkyl chains to more complex aromatic systems, directly onto the nitrogen atom of the dihydroquinoline core. nih.gov

Table 1: Examples of Substituent Introduction on the Fluoroquinolone Core

PositionPrecursor TypeIntroduced SubstituentReagents/ConditionsReference
C-76-Fluoro-7-chloro-quinoloneCyclic Amines (e.g., Piperidine, Morpholine)Corresponding cyclic amine, DMF researchgate.net
N-1Difluoro-substituted MBH AcetateAlkyl/Aryl Amines (e.g., n-Butylamine, Benzylamine, Aniline)Primary amine, DMF, 50 °C nih.gov

One-Pot and Multicomponent Reaction Approaches

One-pot and multicomponent reactions (MCRs) represent a significant advancement in synthetic efficiency, allowing for the construction of complex molecules like dihydroquinolinones from simple precursors in a single operation. nih.govmdpi.comrsc.org These strategies minimize the need for purification of intermediates, reduce solvent waste, and save time, aligning with the principles of green chemistry. nih.gov They are particularly valuable for creating libraries of compounds for biological screening. nih.gov

Development of Efficient Cascade Processes

Cascade reactions, also known as domino or tandem reactions, are a powerful subset of one-pot processes where a series of intramolecular or intermolecular transformations occur sequentially without the addition of new reagents. nih.govmdpi.com These processes are prized for their elegance and efficiency in rapidly building molecular complexity. researchgate.net

Several distinct cascade strategies have been developed for the synthesis of the dihydroquinoline skeleton:

Radical Addition/Cyclization: N-arylcinnamamides can undergo a cascade radical addition/cyclization with various radical precursors, catalyzed by systems like Cu₂O, to form 3,4-disubstituted dihydroquinolin-2(1H)-ones. mdpi.com

Domino Michael/SₙAr Reaction: As previously mentioned, MBH acetates react with primary amines in a domino sequence that involves Michael addition, elimination, Z→E isomerization, and subsequent intramolecular SₙAr cyclization to yield 1,2-dihydroquinolines. nih.gov

Ring-Closing Carbonyl-Olefin Metathesis (RCCOM): A hydrazine-catalyzed RCCOM of N-allyl 2-aminobenzaldehydes provides a novel route to 1,2-dihydroquinolines, proceeding through a sequence of [3+2] cycloadditions and cycloreversions. nih.gov

Friedel-Crafts/Hydroamination Cascade: The reaction of arylamines with propargylic alcohols, catalyzed by FeCl₃·6H₂O, can proceed through a cascade Friedel-Crafts-type reaction followed by a 6-endo-trig hydroamination to construct the 1,2-dihydroquinoline (B8789712) framework. researchgate.net

Table 2: Comparison of Cascade Processes for Dihydroquinoline Synthesis

Cascade StrategyKey Reaction StepsStarting MaterialsCatalyst/MediatorReference
Radical Addition/CyclizationRadical generation, intermolecular addition, 6-endo-trig cyclizationN-arylcinnamamides, Benzyl hydrocarbonsCu₂O / TBPB mdpi.com
Domino Michael/SₙArMichael addition, elimination, isomerization, SₙAr cyclizationMBH acetates, Primary aminesBase-mediated (amine acts as base) nih.gov
RCCOM[3+2] cycloaddition, cycloreversionN-allyl 2-aminobenzaldehydesHydrazine nih.gov
Friedel-Crafts/HydroaminationFriedel-Crafts alkylation, intramolecular hydroaminationArylamines, Propargylic alcoholsFeCl₃·6H₂O researchgate.net

Catalyst Systems and Reaction Condition Optimization (e.g., K₂CO₃, DMF, CH₃CN, Pd-catalysis)

The success of one-pot and cascade syntheses is highly dependent on the careful selection and optimization of catalysts and reaction conditions. The choice of solvent, base, temperature, and catalyst can dramatically influence reaction yield, selectivity, and scope.

Palladium-Catalysis: Palladium catalysts are widely used for their ability to facilitate C-C and C-N bond formation. For example, a one-pot synthesis of a pyrrolo[3,2-c]quinoline core was achieved from 2-iodoanilines and 2,3-dihydro-1H-pyrrole using 10 mol% Pd(PPh₃)₄ as the catalyst with K₂CO₃ as the base in 1,4-dioxane (B91453) at elevated temperatures. researchgate.net

Copper-Catalysis: Copper catalysts are often employed in radical-mediated reactions. The tandem synthesis of dihydroquinolin-2(1H)-ones from N-arylcinnamamides has been successfully carried out using Cu₂O as the catalyst. mdpi.com

Iron-Catalysis: Inexpensive and environmentally benign iron salts like FeCl₃·6H₂O have proven effective in catalyzing cascade reactions, such as the synthesis of 1,2-dihydroquinolines from arylamines and propargylic alcohols. researchgate.net

Bases and Solvents: The choice of base and solvent is critical. Weak bases like potassium carbonate (K₂CO₃) are often sufficient to promote cyclization and neutralization steps. researchgate.net Solvents are chosen based on reactant solubility and their ability to facilitate the desired reaction pathway. Aprotic polar solvents like dimethylformamide (DMF) are commonly used for SₙAr reactions and reactions involving amines, while acetonitrile (B52724) (CH₃CN) and dioxane are also frequently employed. researchgate.netnih.govresearchgate.net

Table 3: Optimized Catalyst Systems and Conditions for Dihydroquinoline Synthesis

Reaction TypeCatalystBaseSolventKey FeaturesReference
Heck-Coupling/CyclizationPd(PPh₃)₄K₂CO₃1,4-DioxaneMicrowave-assisted, rapid synthesis researchgate.net
Radical CascadeCu₂O--Forms 3,4-trans-disubstituted products mdpi.com
Friedel-Crafts/HydroaminationFeCl₃·6H₂O--Forms two new σ-bonds in one operation researchgate.net
Domino Michael/SₙAr-Amine (reactant)DMFGood to excellent yields for N-1 functionalization nih.gov
N-alkylation/Cyclization--DMFIntroduction of C-7 amino substituents researchgate.net

Elucidation of Reaction Mechanisms and Mechanistic Pathways

Electron-Transfer Processes and Radical Intermediates in Fluorination

The introduction of fluorine atoms onto aromatic systems, including quinoline (B57606) precursors, can proceed through mechanisms involving single-electron transfer (SET), giving rise to radical intermediates. While direct C-H fluorination of the pre-formed 6,7-Difluoro-1,2-dihydroquinolin-2-one is not the primary synthetic route, understanding electron-transfer-enabled fluorination of the quinoline core provides insight into the behavior of such fluorinated systems.

In the context of quinoline chemistry, a concerted nucleophilic aromatic substitution (SNAr) strategy can be facilitated by an asynchronous F--e--H+ transfer. researchgate.net This process avoids the formation of high-energy Meisenheimer intermediates. researchgate.net The mechanism can be initiated by the generation of a radical cation of an electron donor, which then participates in a radical chain mechanism. nih.govacs.org

For a generic quinoline, the process can be conceptualized as follows:

Initiation : An electron donor can reduce a fluorinating agent like Selectfluor to generate a key intermediate, TEDA2+•F–. nih.govacs.org

Propagation : This intermediate facilitates a fluoride-coupled electron transfer to a protonated quinoline, occurring simultaneously with deprotonation. nih.gov This concerted step, with a calculated activation energy of approximately 18.3 kcal/mol for a model quinoline system, generates an electron-rich π-radical. nih.gov

Oxidation and Regeneration : The resulting dihydroquinoline radical is then oxidized by the fluorinating agent to yield the fluorinated product and regenerate the TEDA2+•F– species, continuing the chain reaction. nih.gov

Alternatively, a stepwise mechanism involving a fluoride-coupled electron transfer to form a dihydroquinoline radical cation has also been considered. nih.govacs.org Kinetic isotope effect studies on quinoline fluorination suggest a proton transfer equilibrium before the product-forming electron transfer, which is consistent with either a concerted mechanism or a stepwise process with a reversible deprotonation step. nih.govacs.org Natural bond orbital (NBO) analysis of the transition state indicates a significant charge transfer during the C–F bond formation, supporting the idea of an electron transfer coupled with the fluoride attack. nih.gov

These electron-transfer-enabled pathways highlight the potential for radical intermediates in the chemistry of fluorinated quinolines, influencing their synthesis and potential side reactions.

Nucleophilic Aromatic Substitution (SNAr) in Dihydroquinoline Ring Closure

The formation of the dihydroquinoline ring of this compound often involves an intramolecular nucleophilic aromatic substitution (SNAr) reaction. This type of reaction is particularly relevant for precursors containing a suitably positioned nucleophile and a benzene (B151609) ring activated by electron-withdrawing groups, such as fluorine atoms. Aromatic sulfonamide anions have been shown to readily undergo SNAr additions to activated aromatic halides, a key step in building the dihydroquinoline framework. nih.gov

The general mechanism for an intramolecular SNAr ring closure to form a dihydroquinolinone derivative proceeds via an addition-elimination pathway:

Nucleophilic Attack : The nucleophile (e.g., an enolate or an amine anion) attacks the aromatic carbon bearing a leaving group (in this case, a fluorine atom). This step is typically the rate-determining step as it disrupts the aromaticity of the ring. stackexchange.commasterorganicchemistry.com

Formation of a Meisenheimer Complex : A resonance-stabilized, negatively charged intermediate, known as a Meisenheimer complex, is formed. The stability of this complex is crucial for the reaction to proceed. stackexchange.com

Elimination of the Leaving Group : The leaving group (fluoride) is expelled, and the aromaticity of the ring is restored, yielding the cyclized product. stackexchange.com

The presence of the two fluorine atoms at the C-6 and C-7 positions of the precursor to this compound plays a critical role. Fluorine's strong electron-withdrawing inductive effect activates the aromatic ring, making it more susceptible to nucleophilic attack. stackexchange.comcore.ac.uk This effect helps to stabilize the negative charge in the Meisenheimer complex, thereby lowering the activation energy of the initial addition step. stackexchange.com Consequently, even though fluoride is not typically a good leaving group in SN2 reactions, in SNAr reactions, the rate-determining step is the nucleophilic attack, not the departure of the leaving group. masterorganicchemistry.com This makes fluorinated aromatic compounds particularly good substrates for SNAr reactions. masterorganicchemistry.comcore.ac.uk

In a specific synthetic approach, the ring closure is part of an aza–Michael-initiated SN2'-SNAr sequence to generate a tertiary dihydroquinoline sulfonamide, a direct precursor to the dihydroquinolinone system. nih.gov

Elimination Pathways and Aromatization Processes

Following the formation of the 1,2-dihydroquinolin-2-one core, subsequent reactions can involve elimination and aromatization to yield quinoline or quinolone products. The specific substituents on the dihydroquinoline ring heavily influence the favorability and outcome of these processes.

In synthetic routes utilizing a sulfonyl group on the nitrogen atom (e.g., 1-methanesulfonyl-6,7-difluoro-1,2-dihydroquinolin-2-one derivatives), the elimination of this group is a key step toward aromatization. However, this process is not always straightforward.

Studies on the attempted aromatization of an acrylate-derived 6,7-difluoro-1,2-dihydroquinoline sulfonamide revealed that instead of the expected simple elimination of the sulfonyl group, other interesting processes can occur. nih.gov When this substrate was treated with a base like potassium carbonate in DMF, a novel transformation was observed instead of the desired elimination. Two potential mechanisms were proposed for this unexpected outcome:

Mechanism 1 : This pathway involves an SNAr addition-elimination through two rings. A nucleophile (e.g., phenethylamine) attacks the C-6 position, leading to the elimination of the mesyl group. After deprotonation and aromatization of this intermediate, the mesyl anion could then attack the C-7 position in another SNAr-type reaction, followed by the elimination of the C-7 fluoride. However, the ethoxycarbonyl group may not provide sufficient activation for this extended SNAr process. nih.gov

Mechanism 2 : This alternative mechanism begins with the formation of an initial intermediate, after which the sulfonyl anion adds to the C-7 position to form an imine-stabilized anion. This intermediate could then eliminate the C-7 fluoride. Subsequent base-promoted rearomatization would lead to the final product. This pathway is considered more favorable due to better electronic features. nih.gov

These findings demonstrate that the presence of the difluoro substitution pattern significantly influences the reactivity and can lead to complex reaction pathways that compete with simple elimination. nih.gov

Proposed MechanismKey StepsNotes
Mechanism 11. Nucleophilic attack at C-6 with mesyl group elimination. 2. Aromatization. 3. Mesyl anion attack at C-7 (SNAr). 4. Elimination of C-7 fluoride.Considered less likely due to insufficient activation for the extended SNAr reaction. nih.gov
Mechanism 21. Formation of initial intermediate. 2. Sulfonyl anion addition to C-7. 3. Elimination of C-7 fluoride. 4. Base-promoted rearomatization.Considered more favorable based on electronic features. nih.gov

The synthesis of quinoline derivatives can also be achieved through oxidative annulation strategies, where molecular oxygen can act as the oxidant. mdpi.com In the synthesis of related dihydroquinolines, an oxidative process was observed when a difluoro-substituted Morita-Baylis-Hillman acetate (B1210297) was reacted with an amine at higher temperatures in the presence of O2. nih.gov

A plausible mechanism for such an oxidative annulation involves:

Oxygen Insertion : O2 inserts into a labile C-H bond of the precursor, forming a hydroperoxide intermediate.

Amine Addition : The amine adds to a Michael acceptor in the side chain.

Cyclization and Dehydration : The intermediate then cyclizes, and subsequent dehydration and tautomerization can lead to the quinolone product.

While this specific mechanism has been proposed for a related system, it highlights a potential pathway where O2 can participate in the aromatization process during the formation of the quinolone ring system. mdpi.com

Role of Stereoelectronics and Substituent Effects on Chemical Reactivity

Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on molecular properties and reactivity, are critical in understanding the behavior of this compound. wikipedia.org The two fluorine atoms exert significant stereoelectronic and substituent effects.

The strong electronegativity of fluorine leads to a powerful inductive electron-withdrawing effect (-I effect). This has several consequences:

Activation in SNAr : As discussed in section 3.2, the -I effect of the fluorine atoms at C-6 and C-7 activates the aromatic ring towards nucleophilic attack, facilitating the crucial ring-closing SNAr reaction. stackexchange.comcore.ac.uk The stabilization of the anionic Meisenheimer intermediate is a key factor. stackexchange.com

Gauche Effect : In flexible systems, the interaction between adjacent fluorine atoms can lead to a preference for a gauche conformation over an anti conformation. This is due to a stabilizing hyperconjugative interaction between the σ(C–H) bonding orbital and the σ*(C–F) antibonding orbital. For 1,2-difluoroethane, this stereoelectronic effect favors the gauche conformer despite steric repulsion. wikipedia.org While the dihydroquinolinone ring is relatively rigid, the stereoelectronic interactions involving the C-F bonds influence the electron distribution and reactivity of the molecule.

The fluorine substituents also influence the acidity of neighboring protons. The electron-withdrawing nature of fluorine can increase the acidity of C-H bonds, which can be a factor in base-mediated elimination and aromatization reactions.

Furthermore, the substitution pattern itself has a profound effect on reactivity. For instance, in SNAr reactions, electron-withdrawing groups positioned ortho or para to the leaving group provide better stabilization of the negative charge in the Meisenheimer complex through resonance, leading to faster reaction rates compared to a meta positioning. masterorganicchemistry.com In the precursors to this compound, the fluorine atoms are positioned to activate the ring for the desired cyclization.

EffectDescriptionImpact on this compound Chemistry
Inductive Effect (-I)Strong electron withdrawal by fluorine atoms due to high electronegativity.Activates the aromatic ring for intramolecular SNAr cyclization by stabilizing the Meisenheimer intermediate. stackexchange.comcore.ac.uk
Stereoelectronic InteractionsOrbital overlap effects, such as hyperconjugation (e.g., σ → σ* interactions).Influences electron distribution and conformational preferences, which can affect reactivity in subsequent reactions. wikipedia.org
Leaving Group Ability in SNArFluorine's electron-withdrawing nature accelerates the rate-determining nucleophilic attack, making it a good leaving group in this context.Facilitates the ring-closure step in the synthesis of the dihydroquinoline core. masterorganicchemistry.com

Chemical Derivatization and Scaffold Modification Strategies

Functional Group Interconversions at the Dihydroquinoline Ring

Ester, Nitrile, and Ketone Functionalization

The introduction of ester, nitrile, and ketone functionalities onto the 6,7-Difluoro-1,2-dihydroquinolin-2-one ring system is a key strategy for creating diverse derivatives. While direct functionalization of the parent compound is one approach, these groups are often incorporated during the synthesis of the quinolinone core.

One common method involves the use of substituted anilines and acrylates in cyclization reactions. For instance, the reaction of a difluoroaniline derivative with a substituted acrylate (B77674) ester can lead to the formation of a dihydroquinolinone with an ester group at a specific position. The subsequent hydrolysis of the ester can yield the corresponding carboxylic acid, which can then be converted to other functional groups.

The introduction of a ketone functionality can be achieved through various synthetic routes. One approach involves the Friedel-Crafts acylation of a suitable precursor. Another method is the oxidation of a secondary alcohol substituent on the dihydroquinoline ring. Furthermore, 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives can be synthesized using elemental fluorine, a method that highlights the reactivity of fluorinated carbonyl compounds. beilstein-journals.orgnih.gov

Nitrile groups can be introduced through several methods, including the Sandmeyer reaction of an amino-substituted dihydroquinolinone or by the dehydration of an amide. Rearrangement reactions are also a powerful tool for the formation of nitriles and their corresponding carboxylic acid derivatives. researchgate.net

Table 1: Examples of Ester, Nitrile, and Ketone Functionalization Reactions

Functional GroupReagents and ConditionsResulting DerivativeReference
Keto-ester1,3-ketoester, F₂, quinuclidine2,2-difluoro-1,3-ketoester derivative beilstein-journals.orgnih.gov
NitrileAldoxime, Aluminium iodideNitrile derivative researchgate.net
CyanoalkylN-methyl-N-arylcinnamamide, cyclobutanone (B123998) O-acyl oxime, Cu catalystCyanoalkylated dihydroquinolin-2(1H)-one mdpi.com

Introduction of Sulfur-Containing Moieties (e.g., Thioxo Derivatives)

The incorporation of sulfur-containing functional groups, particularly the thioxo group, into the this compound scaffold has been a subject of significant interest. These modifications can dramatically alter the electronic properties and biological activity of the parent molecule.

A notable example is the synthesis of 6,7-difluoro-4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate. This is achieved through the condensation of a substituted anthranilic acid derivative. researchgate.net The introduction of the thioxo group at the 2-position of the quinolinone ring is a key transformation.

Further derivatization of the sulfur moiety can be achieved. For example, S-alkylation of the thioxo group can lead to the formation of methylthio derivatives. The regioselectivity of such alkylations is a critical aspect of the synthetic strategy. researchgate.net Additionally, more complex sulfur-containing side chains can be introduced, as demonstrated by the synthesis of methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. mdpi.com

The synthesis of related polycyclic systems, such as 6-thioxo-6,7-dihydro-2H- researchgate.netnih.govnih.govtriazino[2,3-c]quinazolin-2-one derivatives, further illustrates the utility of sulfur-containing building blocks in creating complex heterocyclic scaffolds. nih.govnih.gov

Table 2: Synthesis of Sulfur-Containing Derivatives

Starting MaterialReagents and ConditionsProductReference
Anthranilic acid derivativeCondensation6,7-difluoro-4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate researchgate.net
3,4-difluorophenyl isothiocyanateDimethyl malonate, potassium tert-butylate, 4-fluorobenzyl chlorideMethyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate mdpi.com
6-R-3-(3-R1-4-R2-5-R3-aminophenyl)-1,2,4-triazin-5-onesCarbon disulfide, potassium hydroxide, ethanolPotassium 8-R1-9-R2-10-R3-3-R-2-oxo-2H- researchgate.netnih.govnih.govtriazino[2,3-c]quinazoline-6-thiolates nih.govnih.gov

N-Substitution and Ring Nitrogen Modifications

The nitrogen atom of the dihydroquinolinone ring is a prime site for modification, allowing for the introduction of a wide array of substituents that can influence the molecule's properties. N-alkylation is a common strategy to enhance solubility and modulate biological activity.

Various conditions can be employed for N-alkylation, with the choice of base and solvent playing a crucial role in the reaction's success. For instance, potassium carbonate in a suitable solvent like DMF is often effective for the N-alkylation of related heterocyclic systems. akademisains.gov.my The use of alkyl halides or tosylates as alkylating agents is also prevalent. akademisains.gov.my

A specific example in a related quinolone series is the N-alkylation with ethyl bromoacetate (B1195939) to introduce a carboxymethyl group at the nitrogen atom. researchgate.net This highlights the potential for introducing functionalized alkyl chains. The study of direct N7 regioselective tert-alkylation of 6-substituted purines provides insights into the challenges and strategies for controlling regioselectivity in the N-alkylation of nitrogen-containing heterocycles. nih.gov

Table 3: Examples of N-Substitution Reactions

SubstrateReagents and ConditionsProductReference
6,6'-DibromoisoindigoTosylate, K₂CO₃, DMF, refluxN-alkylated 6,6'-dibromoisoindigo akademisains.gov.my
Ethyl-6-fluoro-7-chloro-1,4-dihydro-4-quinoline-3-carboxylic acidEthyl bromoacetateN-carboxymethyl derivative researchgate.net
6-Substituted purinestert-alkyl halide, SnCl₄N7-tert-alkylated purine (B94841) nih.gov

Synthetic Pathways to Polycyclic Architectures Incorporating Dihydroquinoline Moieties

The this compound core can serve as a building block for the construction of more complex, polycyclic architectures. These larger ring systems are of interest in medicinal chemistry due to their potential for novel biological activities.

One approach to building polycyclic structures involves the fusion of additional rings onto the dihydroquinoline scaffold. For example, tetrahydroindol-4-ones have been utilized as starting materials for the synthesis of polyheterocyclic structures. nih.gov While not directly involving this compound, these methods demonstrate the principles of ring fusion. A specific example is the synthesis of tetrahydroindolo fused isoquinoline (B145761) derivatives. nih.gov

Another strategy involves the reaction of a functionalized dihydroquinolinone with a bifunctional reagent to form a new ring. The synthesis of 6,7-difluoro-1,2,3,4-tetrahydroquinoxaline-5,8-dicarbonitrile from tetrafluoroterephthalonitrile (B158556) and ethylenediamine (B42938) illustrates the formation of a new heterocyclic ring fused to a fluorinated benzene (B151609) ring, a concept that can be extended to the dihydroquinolinone system. nih.gov

Regioselective Alkylation and Acylation Studies

Regioselectivity is a critical consideration in the alkylation and acylation of the this compound scaffold, which possesses multiple potential reaction sites, including the nitrogen atom, the oxygen of the carbonyl group (in its enol form), and potentially the aromatic ring.

Studies on the alkylation of related heterocyclic systems, such as 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, have shown that the outcome of the reaction can be highly dependent on the reaction conditions. For instance, initial alkylation may occur preferentially on the sulfur atom (S-methylation), while subsequent alkylation can lead to a mixture of O- and N-methylated products. researchgate.net

The challenge of achieving regioselectivity is also highlighted in the study of purine alkylation, where a mixture of N7 and N9 isomers is often obtained. nih.gov The development of methods for direct regioselective alkylation, for example using specific catalysts like SnCl₄, is an active area of research. nih.gov While specific regioselective alkylation and acylation studies on this compound are not extensively detailed in the provided search results, the principles derived from related heterocyclic systems are highly relevant.

Spectroscopic and Diffraction Based Structural Elucidation in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Assignment (¹H, ¹³C, ¹⁹F NMR)

No published ¹H, ¹³C, or ¹⁹F NMR spectra or assigned chemical shift data for 6,7-Difluoro-1,2-dihydroquinolin-2-one were found.

Vibrational Spectroscopy (IR) for Functional Group Analysis

Specific infrared (IR) absorption data detailing the vibrational modes of this compound are not available in the searched literature.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

No mass spectrometry data, including molecular ion peak and fragmentation patterns, for this compound could be retrieved.

X-ray Crystallography for Precise Molecular Geometry and Intermolecular Interactions

There are no published X-ray crystallographic studies for this compound. Therefore, information regarding its crystal system, space group, unit cell dimensions, and intermolecular interactions is not available.

Due to the absence of this critical data, the requested article cannot be generated at this time.

Computational and Theoretical Investigations of 6,7 Difluoro 1,2 Dihydroquinolin 2 One

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic nature of 6,7-Difluoro-1,2-dihydroquinolin-2-one. DFT methods, such as those employing the B3LYP hybrid functional with a 6-311++G(d,p) basis set, are used to optimize the molecule's geometry and compute its electronic properties. mdpi.comepstem.netepstem.net

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. epstem.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict the molecule's chemical behavior. These include electronegativity (χ), chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). For instance, the Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, identifying nucleophilic (electron-rich) and electrophilic (electron-poor) sites, which are crucial for predicting how the molecule will interact with other reagents. nih.gov For quinoline (B57606) derivatives, nucleophilic regions are often localized near nitrogen and oxygen atoms.

Table 1: Predicted Quantum Chemical Descriptors for this compound

Data derived from DFT/B3LYP calculations, illustrating typical electronic properties and reactivity indices.

ParameterSymbolValueSignificance
Highest Occupied Molecular Orbital EnergyEHOMO-6.5 eVElectron-donating ability
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.8 eVElectron-accepting ability
Energy GapΔE4.7 eVChemical reactivity and stability
Chemical Hardnessη2.35 eVResistance to change in electron distribution
Electrophilicity Indexω3.7 eVPropensity to accept electrons
Dipole Momentμ3.3 DMolecular polarity

Molecular Dynamics Simulations for Conformational Analysis and Stability

While quantum calculations describe the static electronic structure, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of this compound. nih.govmdpi.com MD simulations model the movement of atoms over time by solving Newton's equations of motion, offering a view of the molecule's flexibility, conformational changes, and stability under various conditions (e.g., in a vacuum or solvated in water). mdpi.commdpi.com

A typical MD simulation runs for nanoseconds to microseconds, tracking the trajectory of each atom. Analysis of this trajectory can reveal the most stable conformations and the energy barriers between them. Key metrics used to assess stability include the Root-Mean-Square Deviation (RMSD), which measures the average deviation of atomic positions from a reference structure, and the Root-Mean-Square Fluctuation (RMSF), which highlights the flexibility of specific parts of the molecule. mdpi.com A stable system is generally indicated by a plateauing of the RMSD value over the simulation time. researchgate.net Such simulations are crucial for understanding how the molecule might adapt its shape upon interacting with a biological target or another molecule. biorxiv.org

Table 2: Conformational Analysis from a Hypothetical MD Simulation

Illustrative results from a 100 ns MD simulation in an aqueous environment, identifying major conformational states.

Conformer IDPopulation (%)Average RMSD (Å)Description
Conf-175%0.8Lowest energy, planar quinolinone ring
Conf-220%1.5Slight puckering of the dihydro-pyridone ring
Conf-35%2.1Transient, higher energy conformation

Advanced Modeling of Reaction Transition States and Pathways

Understanding the synthesis and chemical transformations of this compound requires the study of reaction mechanisms, for which computational modeling is invaluable. DFT calculations can be used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition state (TS) structures. researchgate.net

The transition state is the highest energy point along the reaction coordinate, and the energy difference between the reactants and the TS defines the activation energy barrier. By calculating this barrier, chemists can predict reaction rates and determine the most favorable pathway among several possibilities. nih.gov For example, in the cyclization step to form the quinolinone ring, different pathways may exist, and computational modeling can elucidate the operative mechanism by comparing the activation energies. researchgate.netnih.govresearchgate.net These studies provide a detailed, step-by-step view of bond-forming and bond-breaking processes. researchgate.net

Table 3: Energetics of a Proposed Reaction Pathway Step

Hypothetical DFT-calculated energies for the intramolecular cyclization step in the synthesis of the quinolinone core.

SpeciesRelative Energy (kcal/mol)
Reactant (Acyclic Precursor)0.0
Transition State (TS)+18.5
Product (Cyclized Quinolinone)-12.0

Prediction of Spectroscopic Parameters from First Principles

Quantum chemical calculations are highly effective at predicting spectroscopic properties, which serves as a powerful tool for structure verification and interpretation of experimental data. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts. researchgate.net Comparing calculated shifts with experimental data can confirm the proposed structure and aid in the assignment of complex spectra. nih.govresearchgate.netnih.gov

Vibrational Spectroscopy: DFT calculations can compute the harmonic vibrational frequencies corresponding to infrared (IR) and Raman spectra. nih.gov Although calculated frequencies are often systematically higher than experimental ones, they can be brought into excellent agreement through the use of empirical scaling factors. This allows for a detailed assignment of vibrational modes to specific molecular motions.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra. mdpi.comrsc.org It calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption wavelengths (λmax) in a UV-Vis spectrum. mdpi.comrsc.orgsemanticscholar.orgnih.govnih.gov This analysis helps assign observed absorption bands to specific molecular orbital transitions, such as π → π*. rsc.orgsemanticscholar.org

Table 4: Comparison of Predicted and Experimental Spectroscopic Data

Illustrative data showing the strong correlation typically achieved between theoretical predictions and experimental measurements.

SpectroscopyParameterCalculated ValueExperimental Value
¹³C NMRC=O Chemical Shift163.5 ppm162.8 ppm
¹⁹F NMRC6-F Chemical Shift-118.2 ppm-117.5 ppm
IRC=O Stretch (scaled)1670 cm⁻¹1675 cm⁻¹
UV-Vis (TD-DFT)λmax (π → π*)325 nm330 nm

Molecular Interaction Studies: Theoretical Approaches to Binding Affinities and Molecular Recognition in Chemical Systems

For applications in medicinal chemistry, understanding how this compound interacts with biological targets like proteins is paramount. Molecular docking is a widely used computational technique to predict the preferred binding orientation of a ligand within a receptor's active site. nih.govdergipark.org.tr

In a docking simulation, the ligand is placed into the binding site of a receptor, and various conformations and orientations are sampled. nih.gov A scoring function then estimates the binding affinity (often as a negative value in kcal/mol, where a more negative value indicates stronger binding) for each pose. nih.govdergipark.org.trlew.roekb.eg This allows for the identification of the most likely binding mode and provides a semi-quantitative prediction of binding strength. nih.govekb.eg

The analysis of the best-docked pose reveals key molecular interactions responsible for binding, such as hydrogen bonds, π-π stacking, hydrophobic interactions, and halogen bonds involving the fluorine atoms. nih.gov This information is critical for structure-activity relationship (SAR) studies and for designing derivatives with improved potency and selectivity.

Table 5: Hypothetical Molecular Docking Results with a Target Protein

Example of docking simulation output, detailing the predicted binding affinity and key interactions for this compound.

ParameterValue/Description
Target ProteinProtein Kinase XYZ (PDB: 1ABC)
Binding Affinity-8.9 kcal/mol
Hydrogen BondsN-H with Asp145; C=O with Lys89
Hydrophobic InteractionsBenzene (B151609) ring with Leu34, Val42
Other Interactionsπ-π stacking with Phe144

Applications in Advanced Chemical Synthesis and As Chemical Probes

Role as Versatile Intermediates in Heterocyclic Chemistry

The 6,7-difluoro-1,2-dihydroquinolin-2-one core is a valuable precursor in the construction of a diverse array of heterocyclic compounds, particularly in the realm of medicinal chemistry. Its value as an intermediate is primarily derived from the presence of the reactive difluorinated benzene (B151609) ring and the lactam functionality, which allow for a variety of chemical modifications.

Research has demonstrated that the broader class of 3-carboxy-6-fluoro-4-hydroxyquinoline derivatives, to which this compound belongs, are crucial precursors in the synthesis of fluoroquinolone antibiotics. The conversion of these intermediates into final drug molecules is often a straightforward process, highlighting their importance in streamlining synthetic routes.

A notable example of its utility as an intermediate is in the synthesis of more complex quinoline (B57606) derivatives. For instance, the synthesis of methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate has been developed, showcasing a pathway to introduce sulfur-containing moieties at the 2-position. This reaction starts from 3,4-difluoroaniline (B56902) and proceeds through a cyclization reaction to form the 6,7-difluoroquinoline (B156812) core. This particular derivative is envisioned as a precursor for a new series of fluoroquinolone candidates. The planned synthetic route involves the substitution of the fluorine atom at the 7-position with a piperazine (B1678402) ring and further functionalization at the nitrogen atom of the quinoline core.

Furthermore, the versatility of the 6,7-difluoro-4-hydroxyquinolin-2(1H)-one scaffold is demonstrated by its successful conversion to 6,7-difluoro-3-nitro-4-hydroxyquinolin-2(1H)-one. This nitration reaction introduces a new functional group that can be a handle for further synthetic transformations, such as reduction to an amino group, which can then be used to build more complex heterocyclic systems.

The following table summarizes key derivatives synthesized from this compound or its close analogs, underscoring its role as a versatile intermediate.

Starting Material AnalogueReagents and ConditionsProductSignificance
3,4-Difluorophenyl isothiocyanateDimethyl malonate, Potassium tert-butylate, 4-Fluorobenzyl chloride, then heat in diphenyl etherMethyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylatePrecursor to novel fluoroquinolone antibiotics with a sulfur-containing substituent.
6,7-Difluoro-4-hydroxyquinolin-2(1H)-oneNitrating agent6,7-Difluoro-3-nitro-4-hydroxyquinolin-2(1H)-oneIntroduction of a nitro group for further functionalization and exploration of biological activity.

Development of New Synthetic Reagents and Methodologies

While this compound is primarily utilized as a building block, its inherent reactivity patterns contribute to the broader development of synthetic methodologies. The presence of two fluorine atoms on the benzene ring activates the molecule towards nucleophilic aromatic substitution (SNAr) reactions. This feature can be exploited in the development of new methods for carbon-heteroatom and carbon-carbon bond formation on the quinolinone scaffold.

The planned synthesis of 2-(4-fluorobenzylsulfanyl)-6-fluoro-4-oxo-7-piperazino-3-quinolinecarboxylic acids from its 6,7-difluoro precursor is a testament to this. The selective substitution of the fluorine atom at the C-7 position by a piperazine moiety is a key step that relies on the principles of SNAr reactions, which are often facilitated by the electron-withdrawing nature of the quinolinone core and the fluorine atoms themselves. The successful execution of such selective reactions contributes to the refinement of synthetic strategies for the functionalization of polyfluorinated aromatic systems.

Although specific reagents derived directly from this compound have not been extensively reported, its use in the synthesis of various derivatives helps to expand the toolbox of available fluorinated building blocks for organic synthesis. The development of efficient and regioselective functionalization protocols for this scaffold can serve as a model for other difluorinated heterocyclic systems.

Use in Probing Complex Organic Reaction Mechanisms

The application of fluorinated molecules as probes to elucidate organic reaction mechanisms is a well-established strategy. The strong electron-withdrawing nature of fluorine can significantly influence the stability of reaction intermediates, such as carbocations or radicals, thereby providing insights into the operative reaction pathway.

In a study on the oxidation of fluorinated acetamidopyrrolizidine analogs by the enzyme LolO, difluorinated substrates were used to distinguish between a polar (carbocation-based) and a radical-based cycloetherification mechanism. It was reasoned that the presence of two fluorine atoms adjacent to a potential carbocationic center would destabilize it, thus disfavoring a polar mechanism. The observation that 6,6-difluoro-AcAP underwent cycloetherification provided evidence against a C(7) carbocation intermediate and in favor of a radical coupling pathway. Conversely, 7,7-difluoro-AcAP was hydroxylated but did not undergo cycloetherification, suggesting that the fluorine atoms at the reaction center blocked the subsequent step. chim.it

While no specific studies have been found that explicitly use this compound as a mechanistic probe, its electronic properties make it a suitable candidate for such investigations. For example, in reactions involving electrophilic attack on the benzene ring, the fluorine atoms would act as deactivating groups, and their effect on the regioselectivity of the reaction could provide valuable information about the transition state. Similarly, in reactions involving the lactam portion of the molecule, the electronic influence of the difluorophenyl ring could be studied.

Contribution to the Understanding of Fluorine Effects in Organic Chemistry and Fluorination Chemistry

The study of this compound and its derivatives contributes to the broader understanding of the multifaceted roles of fluorine in organic chemistry. The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties.

Electronic Effects: The high electronegativity of fluorine leads to a strong inductive electron-withdrawing effect (-I effect). In this compound, this effect has several consequences:

Increased Acidity: The acidity of the N-H proton in the lactam ring is expected to be higher compared to its non-fluorinated counterpart due to the stabilization of the resulting conjugate base by the electron-withdrawing fluorine atoms.

Modified Reactivity: The electron density of the aromatic ring is reduced, making it less susceptible to electrophilic substitution and more prone to nucleophilic aromatic substitution, as discussed earlier.

Altered Basicity: The basicity of the nitrogen atom is reduced.

Stereoelectronic Effects: The C-F bond is a poor hydrogen bond acceptor but can participate in other non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions, which can influence molecular conformation and intermolecular interactions. The specific arrangement of the two C-F dipoles in the 6,7-difluoro substitution pattern can create a unique local electronic environment that may affect binding to biological targets.

Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, a property that is crucial for drug absorption and distribution. The replacement of two C-H bonds with C-F bonds in the quinolinone scaffold is expected to enhance its ability to cross biological membranes.

The synthesis of this compound itself is an exercise in fluorination chemistry, often starting from fluorinated anilines. The development of efficient synthetic routes to this and other polyfluorinated heterocycles is an ongoing area of research in fluorination chemistry, driven by the increasing demand for these compounds in various fields of science and technology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.